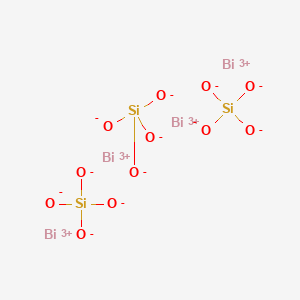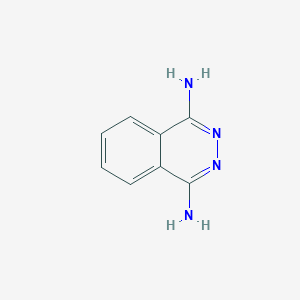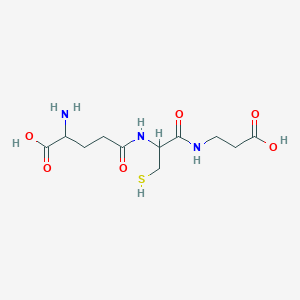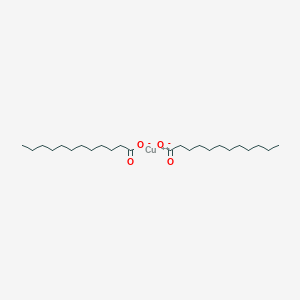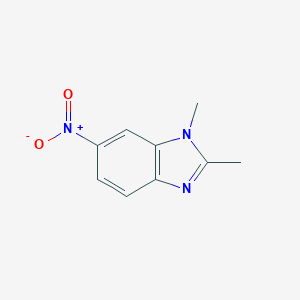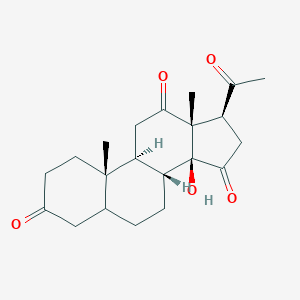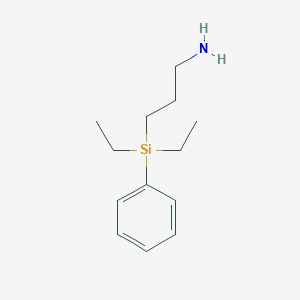
Propylamine, 3-(diethylphenylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3-(diethylphenylsilyl)- is a chemical compound that belongs to the family of organic compounds known as amines. It is commonly used in scientific research for its unique properties and mechanism of action. In
Mécanisme D'action
Propylamine, 3-(diethylphenylsilyl)- is known to act as a nucleophile in chemical reactions. It can react with various electrophiles to form new chemical compounds. It is also known to have an inhibitory effect on certain enzymes, which makes it a potential therapeutic agent.
Effets Biochimiques Et Physiologiques
Propylamine, 3-(diethylphenylsilyl)- has been shown to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cholinesterase. It has also been found to have an antioxidant effect, which makes it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Propylamine, 3-(diethylphenylsilyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It also has a unique mechanism of action that makes it a valuable tool in chemical synthesis and drug development. However, its use in lab experiments is limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for the use of propylamine, 3-(diethylphenylsilyl)- in scientific research. One direction is the development of new therapeutic agents based on its unique mechanism of action. Another direction is the synthesis of new organic compounds using propylamine, 3-(diethylphenylsilyl)- as a reagent. Additionally, further research is needed to explore its potential applications in the treatment of various diseases.
In conclusion, propylamine, 3-(diethylphenylsilyl)- is a valuable compound in scientific research due to its unique properties and mechanism of action. Its use in chemical synthesis and drug development has significant potential for future applications. However, its toxicity and potential side effects must be carefully considered when using it in lab experiments.
Méthodes De Synthèse
Propylamine, 3-(diethylphenylsilyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of propylamine with diethylphenylsilane in the presence of a catalyst. The reaction yields propylamine, 3-(diethylphenylsilyl)- as a product.
Applications De Recherche Scientifique
Propylamine, 3-(diethylphenylsilyl)- is widely used in scientific research for its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of complex organic compounds. It is also used in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
18406-03-6 |
|---|---|
Nom du produit |
Propylamine, 3-(diethylphenylsilyl)- |
Formule moléculaire |
C13H23NSi |
Poids moléculaire |
221.41 g/mol |
Nom IUPAC |
3-[diethyl(phenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C13H23NSi/c1-3-15(4-2,12-8-11-14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12,14H2,1-2H3 |
Clé InChI |
AKEUYIUXJOXNOI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CCCN)C1=CC=CC=C1 |
SMILES canonique |
CC[Si](CC)(CCCN)C1=CC=CC=C1 |
Autres numéros CAS |
18406-03-6 |
Synonymes |
3-(Diethylphenylsilyl)propylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



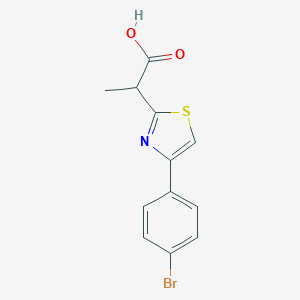
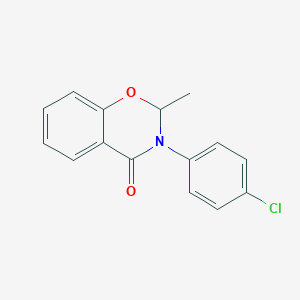
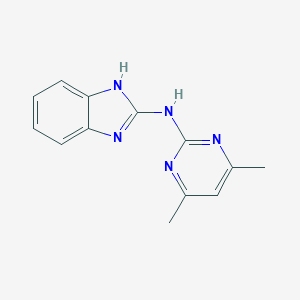
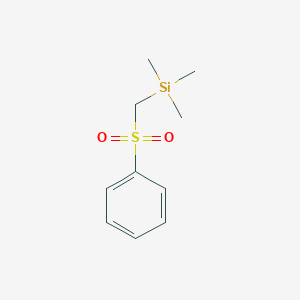
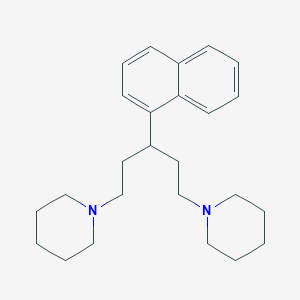
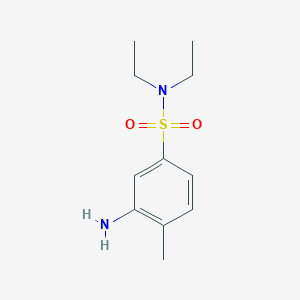
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
